N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidine ring, and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2-(dimethylamino)-6-methylpyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylmethanesulfonamide Moiety: The final step involves the coupling of the pyrimidine derivative with phenylmethanesulfonamide. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially yielding amine or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for introducing halogens.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine or sulfide forms, and halogenated pyrimidine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as an inhibitor of specific biochemical pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the pyrimidine ring are crucial for binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-1-phenylmethanesulfonamide
- N-(2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the dimethylamino group and the methylpyrimidine ring enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-9-14(18-15(17-12)19(2)3)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIZESKCDRXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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